![molecular formula C20H21NO5 B2912784 (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2093993-48-5](/img/structure/B2912784.png)
(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Fabrication of Functional Materials
Fmoc-modified amino acids and short peptides, including Fmoc-D-Ser(Et)-OH, possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . These properties can promote building block association, making these molecules ideal for the fabrication of functional materials .
Cell Cultivation
The self-assembling properties of Fmoc-modified amino acids and short peptides can be leveraged in cell cultivation . The resulting nanostructures can provide a supportive environment for cell growth and differentiation .
Bio-Templating
Fmoc-modified amino acids and short peptides can serve as bio-templates, guiding the formation of more complex structures . This can be particularly useful in tissue engineering and regenerative medicine .
Optical Applications
The self-assembled structures formed by Fmoc-modified amino acids and short peptides can exhibit unique optical properties . This makes them suitable for use in various optical applications, such as sensors and photonic devices .
Drug Delivery
Fmoc-modified amino acids and short peptides can be used to create nanostructures capable of encapsulating and delivering drugs . This can improve the efficacy and safety of therapeutic agents .
Catalytic Applications
The self-assembled structures of Fmoc-modified amino acids and short peptides can serve as catalysts . They can facilitate various chemical reactions, potentially improving the efficiency and selectivity of these processes .
Therapeutic Applications
Fmoc-modified amino acids and short peptides have shown potential in therapeutic applications . For example, they can be used to create antimicrobial, antithrombotic, and antioxidant agents .
Antibiotic Properties
Fmoc-modified amino acids and short peptides can exhibit antibiotic properties . They can be used to develop new antimicrobial agents, offering a potential solution to the growing problem of antibiotic resistance .
作用机制
Target of Action
Fmoc-D-Ser(Et)-OH, also known as N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-ethyl-D-serine or (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino acids in a peptide chain that are being synthesized .
Mode of Action
The compound acts as a protecting group for the amino acid serine during peptide synthesis . The Fmoc group protects the amino group of the amino acid, preventing it from reacting prematurely during the synthesis process . Once the desired peptide bond formation is achieved, the Fmoc group can be removed using an organic base like 4-methylpiperidine .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . SPPS is a method used to synthesize peptides, where the peptide chain is assembled while attached to an insoluble resin . The Fmoc group in Fmoc-D-Ser(Et)-OH allows for the sequential addition of amino acids to the growing peptide chain .
Pharmacokinetics
Its bioavailability is more related to its efficiency in the peptide synthesis process .
Result of Action
The use of Fmoc-D-Ser(Et)-OH in peptide synthesis results in the successful assembly of the desired peptide chain . The Fmoc group ensures that the amino acids are added in the correct sequence and that unwanted side reactions are minimized .
Action Environment
The action of Fmoc-D-Ser(Et)-OH is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc protection and deprotection steps . For example, the removal of the Fmoc group is typically conducted in a solution of 4-methylpiperidine in DMF (20–30 % by volume) for 1–5 min .
属性
IUPAC Name |
(2R)-3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-2-25-12-18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEJEVDXSXCTFY-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
CAS RN |
2093993-48-5 |
Source


|
| Record name | (2R)-3-ethoxy-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2912703.png)
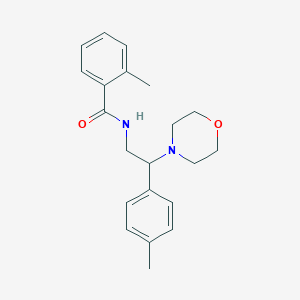
![4-[cyclohexyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2912705.png)
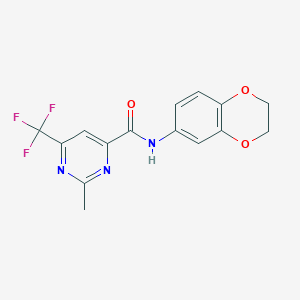
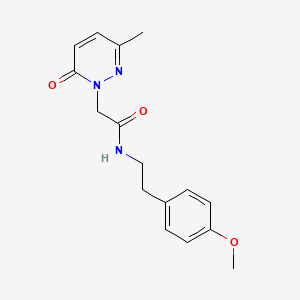

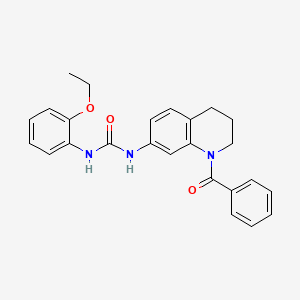



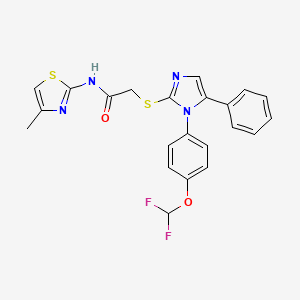
![7-[2-(Benzooxazol-2-ylsulfanyl)-ethyl]-3-methyl-8-(4-methyl-piperidin-1-yl)-3,7-dihydro-purine-2,6-dione](/img/structure/B2912721.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2912724.png)